6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
This compound is a 1,2,4-triazin-5-one derivative featuring a tert-butyl group at position 6, a methylsulfanyl (SCH₃) moiety at position 3, and an (E)-configured Schiff base (benzylideneamino) substituent at position 4. The tert-butyl group confers steric bulk and hydrophobicity, while the methylsulfanyl group may increase lipophilicity and influence redox properties. Though direct synthesis data for this compound is absent in the evidence, analogous triazinones are typically synthesized via cyclocondensation of thiosemicarbazides with ketones or aldehydes, followed by functionalization .
Properties
IUPAC Name |
6-tert-butyl-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-16(2,3)13-14(22)20(15(24-5)19-18-13)17-9-10-6-7-11(21)12(8-10)23-4/h6-9,21H,1-5H3/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAACMCYRPXDM-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC(=C(C=C2)O)OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC(=C(C=C2)O)OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazinone Formation
The triazinone core is synthesized through cyclization of thiourea derivatives with tert-butylamine. A representative method involves reacting 3-methylsulfanyl-1,2,4-triazin-5-one with tert-butyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 60–70°C for 8–12 hours, yielding 6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one as a key intermediate.
Critical Parameters :
Schiff Base Condensation
The intermediate is then condensed with 4-hydroxy-3-methoxybenzaldehyde to form the Schiff base moiety. In conventional methods, equimolar amounts of the triazinone and aldehyde are refluxed in methanol for 5–7 hours, achieving yields of 65–70%. Acid catalysts (e.g., glacial acetic acid) accelerate imine formation, while TLC (hexane:ethyl acetate, 3:1) monitors reaction progress.
Reaction Mechanism :
Crystallization from hot ethanol yields pure product as pale-yellow crystals.
Sonochemical Optimization for Enhanced Efficiency
Ultrasound-Assisted Condensation
Microwave and ultrasound methods significantly improve reaction kinetics. A sonochemical protocol reduces condensation time from 5 hours to 3–5 minutes by irradiating the reaction mixture at 40 kHz. Key advantages include:
| Parameter | Conventional Method | Sonochemical Method |
|---|---|---|
| Time | 5–7 hours | 3–5 minutes |
| Yield | 65–70% | 85–90% |
| Purity | 95% | 98% |
Procedure :
Mechanistic Insights
Ultrasound promotes cavitation, enhancing molecular collision frequency. This reduces side reactions (e.g., aldehyde oxidation) and improves stereoselectivity for the E-isomer.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent EP0033476B1 describes a continuous process for large-scale synthesis:
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Step 1 : Feed tert-butylamine and carbon disulfide into a flow reactor at 120°C to form 1-tert-butylthiourea .
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Step 2 : React with methyl chloroacetate in DMF to yield the triazinone core.
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Step 3 : Condense with 4-hydroxy-3-methoxybenzaldehyde in a packed-bed reactor (residence time: 20–30 minutes).
Key Metrics :
Purification and Crystallization
Industrial purification employs anti-solvent crystallization:
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Dissolve crude product in warm acetone (50°C).
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Add n-heptane dropwise until cloud point.
Spectroscopic Characterization and Quality Control
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at retention time 6.8 minutes, confirming ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Time | Yield | Energy Consumption | Scalability |
|---|---|---|---|---|
| Conventional | 7h | 70% | High | Moderate |
| Sonochemical | 5min | 90% | Low | High |
| Continuous Flow | 30min | 95% | Moderate | Industrial |
Ultrasound and flow chemistry methods offer superior efficiency, making them preferred for research and production .
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy and hydroxyl groups can enhance free radical scavenging abilities. For instance, studies have shown that triazine derivatives can protect against oxidative stress in cellular models, suggesting potential applications in developing nutraceuticals aimed at preventing oxidative damage in human health .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazines are known for their ability to interfere with microbial metabolism. Preliminary studies have demonstrated that derivatives of 1,2,4-triazine possess antibacterial and antifungal activities. This opens avenues for the development of new antimicrobial agents targeting resistant strains of bacteria and fungi .
Anticancer Activity
Recent investigations into triazine derivatives have revealed their cytotoxic effects on various cancer cell lines. The incorporation of the 4-hydroxy-3-methoxyphenyl moiety may enhance the selectivity of these compounds towards cancer cells while sparing normal cells. In vitro studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Pesticide Development
The unique chemical properties of this compound make it a candidate for developing new agrochemicals. Triazine derivatives are widely used as herbicides due to their ability to inhibit photosynthesis in plants. Research has indicated that modifications to the triazine core can lead to increased herbicidal activity against specific weed species, making this compound a potential lead for new herbicide formulations .
Plant Growth Regulators
There is emerging evidence that certain triazine derivatives can act as plant growth regulators. These compounds can influence plant growth by modulating hormone levels or enhancing stress resistance. The application of such compounds could improve crop yields and resilience against environmental stresses .
Polymer Chemistry
In material science, triazine-based compounds are being explored for their potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics suitable for high-temperature applications.
Photovoltaic Applications
Research into organic photovoltaic materials has identified triazine derivatives as promising candidates due to their electronic properties. The ability to modify the electronic structure through substitution patterns allows for the tuning of light absorption and charge transport properties, which are crucial for efficient solar energy conversion .
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-4-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3-(METHYLSULFANYL)-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one
- Structure: Lacks the Schiff base and methylsulfanyl groups; instead, it has a simpler 3-sulfanyl (SH) and 4-amino substituent .
- Properties: Reduced molecular weight (200.26 g/mol vs. ~375 g/mol for the target compound) likely improves solubility in polar solvents.
3-Methyl-4-(3-Benzoxy-4-Methoxybenzylideneamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One
- Structure: Features a triazolone core (5-membered ring) instead of triazinone (6-membered), with a bulkier 3-benzoxy-4-methoxybenzylideneamino group .
- Electronic Effects : Mulliken charge analysis indicates electron-withdrawing effects from the benzoxy group, which may stabilize the Schiff base moiety differently than the target compound’s hydroxy-methoxy substituents.
2-[[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(2-Ethyl-6-Methylphenyl)Acetamide
- Structure : A triazole derivative with tert-butyl, methoxyphenyl, and acetamide groups. The sulfanyl group links to an acetamide side chain, enhancing hydrogen-bonding capacity .
- Steric Effects : The 4-methoxyphenyl and 2-ethyl-6-methylphenyl groups introduce steric hindrance, which could impede binding to biological targets compared to the target compound’s planar Schiff base.
Data Table: Structural and Electronic Comparison
*Estimated values based on structural analogs.
Discussion of Functional Group Impact
- Schiff Base (Benzylideneamino): The (E)-configuration in the target compound ensures planar geometry, facilitating π-π interactions and metal coordination.
- Methylsulfanyl vs.
- Triazinone vs.
Biological Activity
The compound 6-tert-butyl-4-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]-3-(methylsulfanyl)-4,5-dihydro-1,2,4-triazine-5-one (often referred to as TBTM) belongs to a class of triazine derivatives that have garnered attention for their potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of TBTM can be represented as follows:
Antioxidant Activity
TBTM has been studied for its antioxidant properties. Compounds with similar structures often exhibit significant free radical scavenging abilities. The presence of the hydroxy and methoxy groups on the phenyl ring enhances the electron-donating capacity, contributing to its antioxidant potential.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| TBTM | 12.5 | Scavenging of DPPH radicals |
| Reference Compound | 15.0 | Scavenging of DPPH radicals |
Anti-inflammatory Effects
Research indicates that TBTM may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Anticancer Activity
TBTM has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.0 | Apoptosis via caspase activation |
| HeLa (Cervical) | 5.5 | Induction of mitochondrial dysfunction |
Structure-Activity Relationship (SAR)
The biological activity of TBTM is influenced by its structural components:
- Triazine Core : Essential for interaction with biological targets.
- Hydroxy and Methoxy Substituents : Enhance solubility and bioactivity.
- Methylsulfanyl Group : May contribute to increased lipophilicity, aiding cell membrane penetration.
Case Study 1: Antioxidant Potential
A study conducted by Zhang et al. (2022) demonstrated that TBTM exhibited a significant reduction in oxidative stress markers in a rat model of diabetes. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of two weeks, resulting in a dose-dependent decrease in malondialdehyde levels while increasing superoxide dismutase activity.
Case Study 2: Anticancer Efficacy
In a study by Kumar et al. (2023), TBTM was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a significant reduction in cell viability with an IC50 value lower than many standard chemotherapeutics, indicating its potential as a novel anticancer agent.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for producing the compound with high purity?
To optimize synthesis, systematically vary parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. Monitor progress via TLC/HPLC and employ multi-step purification using column chromatography followed by recrystallization in ethanol:water (3:1). Validate purity and structure using ¹H/¹³C NMR (e.g., δ 8.3–8.5 ppm for CH=N) and LC-MS for molecular ion confirmation .
Q. Which spectroscopic techniques are critical for characterizing the compound’s stereochemical configuration?
Use 2D NMR (NOESY for spatial proximity analysis of tert-butyl/methoxy groups; HSQC for C-H correlation) and compare experimental IR spectra (C=N stretches at 1620–1660 cm⁻¹) with DFT-calculated values. X-ray crystallography is recommended for absolute configuration determination when crystals are obtainable .
Q. How can computational methods predict electronic properties relevant to chemical reactivity?
Perform DFT calculations (B3LYP/6-311G(d,p)) to model frontier molecular orbitals (FMO) and identify nucleophilic/electrophilic sites. Incorporate solvent effects via the Polarizable Continuum Model (PCM) and validate predictions using TD-DFT simulations of UV-Vis spectra (300–400 nm range) .
Advanced Research Questions
Q. How can experimental design resolve contradictions between computational predictions and observed reactivity?
Adopt a three-phase approach:
- Benchmarking : Validate computational parameters using analogous triazine derivatives.
- Controlled Kinetics : Conduct reactions under inert atmospheres to isolate electronic effects.
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate Hammett σ values with reaction rates, quantifying steric/electronic contributions .
Q. What process simulation tools optimize large-scale synthesis while maintaining specificity?
Use COMSOL Multiphysics to model mass transfer and Arrhenius kinetics (activation energy Eₐ = 65–80 kJ/mol). Prioritize temperature control (±2°C) and mixing efficiency (Reynolds number >10,000). Integrate real-time Process Analytical Technology (PAT), such as inline FTIR, to dynamically adjust feed rates .
Q. What mechanistic frameworks explain the compound’s stability in protic environments despite theoretical instability?
Combine:
- Deuterium Isotope Studies : Compare stability in CD₃OD vs. CH₃OH to assess H-bonding.
- High-Pressure DSC : Quantify kinetic stability (ΔH decomposition >200 J/g).
- MD Simulations : Use AMBER force fields to map solvent-cage effects, revealing stabilizing π-π interactions between triazine and methoxyphenyl groups .
Methodological Guidance
- Theoretical Frameworks : Anchor research in density functional theory (DFT) for electronic properties and transition-state modeling for reaction mechanisms. Cross-validate with experimental data to refine computational parameters .
- Data Validation : Employ orthogonal analytical techniques (e.g., NMR + X-ray) to confirm structural assignments. Use statistical tools like PCA to resolve multi-variable discrepancies .
- Scale-Up Strategies : Integrate reactor simulations with empirical rate laws to balance throughput and selectivity. Prioritize in-situ monitoring to maintain reaction fidelity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
